5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
Mechanism of Action
Benzothiophenes
Benzothiophenes are a class of organic compounds that contain a benzene ring fused to a thiophene ring. Compounds in this class have been studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Oxadiazoles
Oxadiazoles are a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. They are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Pharmacokinetics
Without specific information on “5-(3-Chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol”, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors that could influence these properties include the compound’s molecular weight, polarity, solubility, and stability .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds or enzymes. These factors can affect the compound’s solubility, stability, and interactions with its targets .
Preparation Methods
The synthesis of WAY-386789 involves several steps, starting with the preparation of the core structure, which includes a benzothiophene moiety. The synthetic route typically involves the following steps:
Formation of Benzothiophene Core: This is achieved through a series of reactions including cyclization and chlorination.
Introduction of Oxadiazole Ring: The benzothiophene core is then reacted with appropriate reagents to introduce the oxadiazole ring.
Final Assembly:
Industrial production methods for WAY-386789 are not widely documented, but the laboratory synthesis methods provide a foundation for scaling up the production process.
Chemical Reactions Analysis
WAY-386789 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-386789 has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its role as a monoamine oxidase inhibitor makes it useful in studying neurotransmitter metabolism.
Medicine: Research into its potential therapeutic effects for neurological disorders is ongoing.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
WAY-386789 is unique compared to other monoamine oxidase inhibitors due to its specific chemical structure, which includes a benzothiophene core and an oxadiazole ring. Similar compounds include:
Selegiline: Another monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.
Rasagiline: Similar to selegiline but with a different chemical structure and pharmacological profile.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression
These compounds share the common feature of inhibiting monoamine oxidase but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2OS2/c11-7-5-3-1-2-4-6(5)16-8(7)9-12-13-10(15)14-9/h1-4H,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSTXKKPYUUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NNC(=S)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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